molecular formula C12H20O3 B1652904 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol CAS No. 1628927-36-5

8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol

Cat. No.: B1652904
CAS No.: 1628927-36-5
M. Wt: 212.28
InChI Key: NCQRBFORIQNKDO-UHFFFAOYSA-N
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Description

8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.28 g/mol. This compound is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol are not well-documented. Typically, industrial synthesis would involve optimizing the laboratory-scale synthetic routes for larger-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield a hydrocarbon.

Scientific Research Applications

8,11-Dioxadispiro[4147

    Chemistry: It can be used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Its unique structure may be studied for potential biological activity or as a model compound in structural biology.

    Medicine: Research may explore its potential as a pharmacophore or a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The specific mechanism of action for 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol is not well-documented. Generally, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions. Detailed studies would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol include other spirocyclic compounds with similar structural motifs. Examples include:

  • Spiro[4.5]decane derivatives
  • Spiro[4.6]undecane derivatives
  • Spiro[5.5]undecane derivatives

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which includes two oxygen atoms and a hydroxyl group. This structure may confer unique chemical and biological properties, distinguishing it from other spirocyclic compounds.

Properties

IUPAC Name

8,11-dioxadispiro[4.1.47.35]tetradecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-10-3-6-12(14-7-8-15-12)9-11(10)4-1-2-5-11/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQRBFORIQNKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3(CCC2O)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273229
Record name 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628927-36-5
Record name 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628927-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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